molecular formula C23H21N7 B1197054 2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine CAS No. 135145-96-9

2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine

Número de catálogo: B1197054
Número CAS: 135145-96-9
Peso molecular: 395.5 g/mol
Clave InChI: ZXLFZNWBWMYLDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-158,809 es un antagonista del receptor tipo 1 de la angiotensina II. Se ha estudiado su potencial para prevenir o mejorar el deterioro cognitivo inducido por la irradiación fraccionada de todo el cerebro . Este compuesto es de interés debido a sus potenciales aplicaciones terapéuticas en diversas condiciones médicas, particularmente las relacionadas con el sistema renina-angiotensina.

Análisis De Reacciones Químicas

L-158,809 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como DMSO y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The imidazo-pyridine structure is known for its anticancer potential. Studies have shown that derivatives of imidazo-pyridine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies suggest that 2-Ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, including resistant strains .
  • Neurological Effects : There is emerging evidence that compounds containing tetrazole and imidazo-pyridine moieties may influence neurological pathways, potentially acting as neuroprotective agents or modulators of neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : Another research effort focused on testing the compound against common pathogens using agar diffusion methods. Results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
  • Neuropharmacological Assessment : In a neuropharmacological study, derivatives were tested for their effects on neurotransmitter receptors, showing promising results as potential anxiolytics or antidepressants due to their interaction with serotonin receptors .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundImidazo-pyridine + TetrazoleAnticancer, Antimicrobial
1-Methylimidazo(4,5-b)pyridineMethyl group at position 1Carcinogenic potential
4-AminoquinolineAmino group substitutionAntimalarial properties
1,3-DiphenylureaUrea linkage with phenyl groupsAnticancer activity

Mecanismo De Acción

El mecanismo de acción de L-158,809 implica su papel como antagonista del receptor tipo 1 de la angiotensina II. Al bloquear el receptor tipo 1 de la angiotensina II, L-158,809 previene la activación de las vías que conducen al deterioro cognitivo y la patología muscular. Esto incluye la inhibición de la señalización del factor de crecimiento transformante beta (TGF-β), que se sabe que promueve la fibrosis y perjudica la regeneración muscular .

Comparación Con Compuestos Similares

L-158,809 es similar a otros antagonistas del receptor tipo 1 de la angiotensina II, como losartán. Ha mostrado propiedades únicas en aplicaciones de investigación específicas. Por ejemplo, mientras que losartán se utiliza ampliamente para tratar la hipertensión y la cardiomiopatía, L-158,809 ha demostrado una eficacia específica en la prevención del deterioro cognitivo y la alivio de la patología muscular en modelos experimentales . Otros compuestos similares incluyen valsartán e irbesartán, que también se dirigen al receptor tipo 1 de la angiotensina II pero pueden tener diferentes perfiles farmacocinéticos y aplicaciones terapéuticas.

Actividad Biológica

2-Ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine is a complex organic compound with a unique imidazo-pyridine structure, characterized by the fusion of an imidazole and a pyridine ring. Its molecular formula is C24H23N7C_{24}H_{23}N_{7} and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features multiple functional groups, including a tetrazole moiety and several methyl groups, which contribute to its distinctive chemical properties. The structure can be represented as follows:

2 Ethyl 5 7 dimethyl 3 4 2 2H tetrazol 5 yl phenyl phenyl imidazo 4 5 b pyridine\text{2 Ethyl 5 7 dimethyl 3 4 2 2H tetrazol 5 yl phenyl phenyl imidazo 4 5 b pyridine}

Biological Activities

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. Key areas of investigation include:

1. Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. Its structural components allow for interaction with key protein kinases involved in cancer progression. For instance, compounds with similar imidazo-pyridine structures have been shown to inhibit c-Met protein kinase, which plays a crucial role in tumor growth and metastasis .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary screening suggests it may possess activity against both gram-positive and gram-negative bacteria. The presence of the tetrazole ring is believed to enhance its interaction with microbial targets .

3. Inhibition of Protein Kinases

The inhibition of specific protein kinases by this compound has been a focus of research. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer. The compound's unique structure may facilitate selective inhibition of these kinases .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Case Study 1: Anticancer Efficacy
    A study investigated the efficacy of this compound in inhibiting tumor cell proliferation in vitro. Results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.
  • Case Study 2: Antimicrobial Screening
    In another study, the compound was tested against various bacterial strains. It demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

Recent research findings have further elucidated the biological activity of this compound:

Activity Mechanism Reference
AnticancerInhibition of c-Met kinase,
AntimicrobialDisruption of bacterial cell wall synthesis ,
Protein Kinase InhibitionSelective binding to active sites on kinases ,

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine?

  • Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Condensation : Reacting substituted pyridine precursors with aryl aldehydes under reflux in ethanol to form imidazo[4,5-b]pyridine cores.
  • Tetrazole Functionalization : Introducing the tetrazole moiety via cycloaddition reactions using sodium azide and ammonium chloride in DMF .
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures to achieve ≥98% purity (confirmed by HPLC) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (mean C–C = 0.002 Å) and planar geometry of the imidazo[4,5-b]pyridine system. Discrepancies in torsional angles (e.g., phenyl ring dihedral angles) are resolved using R-factor refinement (R = 0.046) .
  • Spectroscopy : UV/Vis spectra (λmax = 244, 286 nm) correlate with π→π* transitions in aromatic systems, while NMR confirms methyl and ethyl substituent positions .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) studies using B3LYP/6-31G* basis sets predict:

  • HOMO-LUMO gaps (~4.2 eV) indicating moderate reactivity.
  • Charge distribution on the tetrazole ring (negative charge at N3) influences hydrogen-bonding interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between predicted and observed NMR shifts (e.g., aromatic proton splitting) arise from dynamic effects like ring puckering. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 293 K to 343 K to observe coalescence of split peaks.
  • Cross-Validation : Compare with X-ray data (e.g., bond distances <1.48 Å for C–N in tetrazole) to rule out structural misassignments .

Q. What strategies optimize the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Storage : Maintain at -20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the tetrazole ring.
  • Handling : Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the imidazo[4,5-b]pyridine core .

Q. How do substituents (e.g., ethyl, methyl, tetrazole) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2-ethyl group hinders electrophilic substitution at C3, directing reactions to the para positions of the phenyl rings.
  • Electronic Effects : The electron-withdrawing tetrazole moiety activates the imidazo[4,5-b]pyridine core for nucleophilic aromatic substitution (e.g., with amines in DMSO at 80°C) .

Q. What advanced analytical techniques characterize its solid-state behavior?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >250°C for the crystalline form).
  • Powder X-ray Diffraction (PXRD) : Monitors phase purity during scale-up synthesis, with peak matches to single-crystal data (2θ = 12.5°, 24.8°) .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (40–75%) arise from:

  • Reaction Scale : Smaller scales (<1 mmol) favor side reactions due to inefficient mixing.
  • Catalyst Purity : Use freshly distilled triethylamine to minimize deactivation of Pd catalysts in Suzuki-Miyaura couplings .

Q. Why do computational models sometimes fail to predict solubility parameters accurately?

  • Methodological Answer : DFT-based solubility predictions (e.g., in DMSO) may overlook:

  • Polymorphism : Metastable crystal forms with higher entropy reduce observed solubility.
  • Hydrogen Bonding : Tetrazole-proton interactions with solvents (e.g., EtOH) are underestimated in gas-phase models .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

  • Methodological Answer :
  • Stock Solutions : Prepare in DMSO (10 mM) with ≤0.1% water content (verified by Karl Fischer titration).
  • Control Experiments : Include reference inhibitors (e.g., imidazo[4,5-b]pyridine derivatives without tetrazole) to isolate target-specific effects .

Propiedades

Número CAS

135145-96-9

Fórmula molecular

C23H21N7

Peso molecular

395.5 g/mol

Nombre IUPAC

2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C23H21N7/c1-4-20-25-21-14(2)13-15(3)24-23(21)30(20)17-11-9-16(10-12-17)18-7-5-6-8-19(18)22-26-28-29-27-22/h5-13H,4H2,1-3H3,(H,26,27,28,29)

Clave InChI

ZXLFZNWBWMYLDB-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C

SMILES canónico

CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C

Sinónimos

L 158809
L-158,809
L-158809

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.